![molecular formula C11H16ClNO B3027021 (S)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride CAS No. 1213693-68-5](/img/structure/B3027021.png)
(S)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride
Overview
Description
“(S)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride” is a chemical compound with the molecular formula C14H16ClNO . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H19NO.ClH/c1-19-14-9-7-13 (8-10-14)17 (18)16-11-15 (16)12-5-3-2-4-6-12;/h2-10,15-17H,11,18H2,1H3;1H . This indicates the presence of a cyclopropyl group, a methoxyphenyl group, and a methanamine group in the structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 249.74 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available in the current data.Scientific Research Applications
Amination Reactions
Amination reactions involving (S)-Cyclopropyl(4-methoxyphenyl)methanamine enable the introduction of amino groups into other molecules. These reactions find applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials. For example, coupling this compound with aryl bromides yields valuable intermediates for drug discovery .
Supramolecular Chemistry
Researchers explore the self-assembly properties of similar compounds in supramolecular chemistry. DNA sequences, known for their high-fidelity self-assembly, offer design possibilities for DNA nanotechnology, nucleic acid therapeutics, and DNA photonics. Although not directly related to this compound, the principles apply broadly to similar molecules .
Analgesic Activity Studies
While not extensively studied, stereoisomers of related compounds have been investigated for their analgesic effects. The absolute configuration and cis/trans positions of oxygen atoms play a role in manifestation. For instance, (4S)-isomers may exhibit analgesic effects, while (4R)-isomers may not .
Material Science and Functionalized Organopolyphosphazenes
Functionalized organopolyphosphazenes, synthesized using similar building blocks, find applications in material science. These polymers exhibit unique properties, such as flame resistance, biocompatibility, and thermal stability. Researchers explore their use in drug delivery systems, tissue engineering, and other advanced materials .
Safety and Hazards
properties
IUPAC Name |
(S)-cyclopropyl-(4-methoxyphenyl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-10-6-4-9(5-7-10)11(12)8-2-3-8;/h4-8,11H,2-3,12H2,1H3;1H/t11-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXIXBPARKOHLB-MERQFXBCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2CC2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H](C2CC2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662544 | |
Record name | (S)-1-Cyclopropyl-1-(4-methoxyphenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride | |
CAS RN |
1213693-68-5 | |
Record name | (S)-1-Cyclopropyl-1-(4-methoxyphenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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